molecular formula C8H14O2 B13574954 1,2,2-Trimethylcyclobutane-1-carboxylic acid CAS No. 75017-13-9

1,2,2-Trimethylcyclobutane-1-carboxylic acid

Cat. No.: B13574954
CAS No.: 75017-13-9
M. Wt: 142.20 g/mol
InChI Key: BOFKRYQEIROFKW-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutane, characterized by the presence of three methyl groups and a carboxylic acid functional group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be prepared by the cyclization of 2,2-dimethylpropanoic acid derivatives in the presence of a strong acid catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, and other nucleophiles

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides

Scientific Research Applications

1,2,2-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The cyclobutane ring’s rigidity and steric effects can also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a single carboxylic acid group attached to the cyclobutane ring.

    1,2-Cyclobutanedicarboxylic acid: Contains two carboxylic acid groups on the cyclobutane ring, offering different reactivity and applications.

    1,3,3-Trimethylcyclobutane-1-carboxylic acid: Another isomer with a different arrangement of methyl groups on the cyclobutane ring.

Uniqueness: 1,2,2-Trimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclobutane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

75017-13-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,2,2-trimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-7(2)4-5-8(7,3)6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

BOFKRYQEIROFKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C)C(=O)O)C

Origin of Product

United States

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